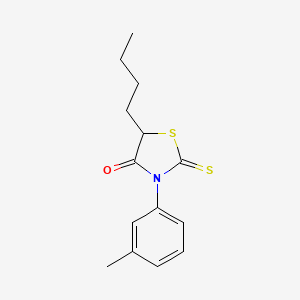
5-Butyl-3-(m-tolyl)rhodanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Butyl-3-(m-tolyl)rhodanine is a heterocyclic compound belonging to the rhodanine family. Rhodanine derivatives are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties . The structure of this compound includes a thiazolidine ring with a butyl group at the 5-position and a m-tolyl group at the 3-position, making it a unique and potentially bioactive molecule.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Butyl-3-(m-tolyl)rhodanine typically involves the Knoevenagel condensation reaction. This reaction is carried out between rhodanine and an appropriate aldehyde in the presence of a base catalyst. For example, the reaction between rhodanine and m-tolualdehyde in the presence of a base such as piperidine or morpholine can yield this compound .
Industrial Production Methods: Industrial production of rhodanine derivatives often employs green chemistry approaches to minimize environmental impact. Methods such as solvent-free synthesis, microwave-assisted synthesis, and the use of ionic liquids as catalysts are commonly used . These methods offer high yields, short reaction times, and environmentally friendly conditions.
化学反应分析
Types of Reactions: 5-Butyl-3-(m-tolyl)rhodanine can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The hydrogen atoms on the thiazolidine ring can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohol derivatives, and substituted rhodanine derivatives .
科学研究应用
5-Butyl-3-(m-tolyl)rhodanine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Rhodanine derivatives, including this compound, are studied for their anticancer properties.
Industry: It is used in the development of dyes and pigments due to its unique structural properties.
作用机制
The mechanism of action of 5-Butyl-3-(m-tolyl)rhodanine involves its interaction with various molecular targets. For example, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes, leading to the disruption of bacterial cell wall synthesis . In cancer cells, it may inhibit specific signaling pathways, leading to apoptosis or cell cycle arrest .
相似化合物的比较
Rhodanine-3-acetic acid: Known for its antibacterial and antifungal activities.
5-Benzylidene rhodanine: Exhibits significant anticancer properties.
Rhodanine-3-propionic acid: Used in the synthesis of various bioactive molecules.
Uniqueness: 5-Butyl-3-(m-tolyl)rhodanine is unique due to its specific substitution pattern, which imparts distinct biological activities. Its butyl and m-tolyl groups contribute to its unique pharmacological profile, making it a valuable compound for further research and development .
属性
CAS 编号 |
23522-41-0 |
|---|---|
分子式 |
C14H17NOS2 |
分子量 |
279.4 g/mol |
IUPAC 名称 |
5-butyl-3-(3-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C14H17NOS2/c1-3-4-8-12-13(16)15(14(17)18-12)11-7-5-6-10(2)9-11/h5-7,9,12H,3-4,8H2,1-2H3 |
InChI 键 |
QKGRAFSVLAFKCX-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1C(=O)N(C(=S)S1)C2=CC=CC(=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-[3-s-Benzyl-2-o-(methylsulfonyl)-3-thio-5-o-tritylpentofuranosyl]-9h-purin-6-amine](/img/structure/B14707612.png)
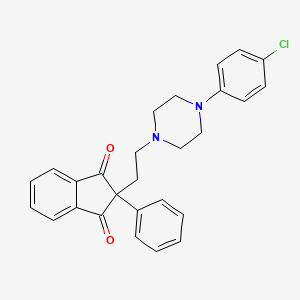
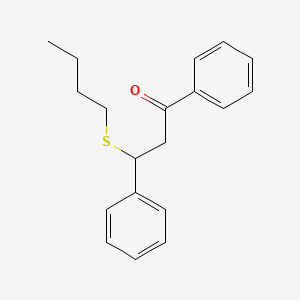

![1,3-Dioxolane, 4-[(ethenyloxy)methyl]-2,2-dimethyl-](/img/structure/B14707633.png)

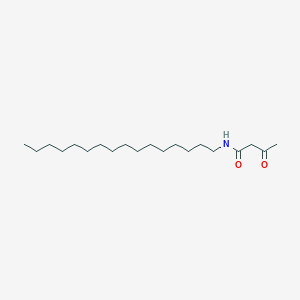
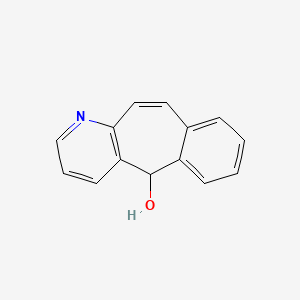
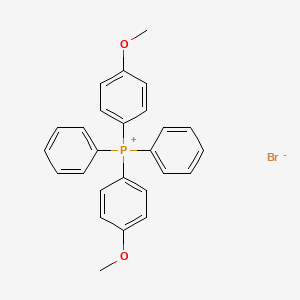
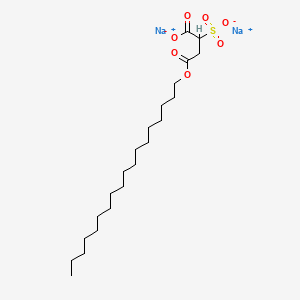
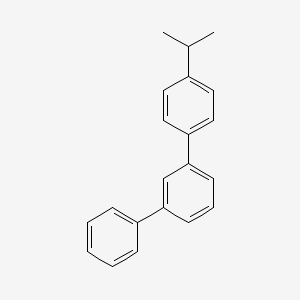
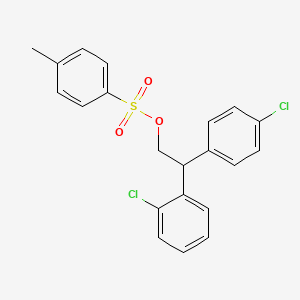
![4-Thiazolidinone, 5-[(4-nitrophenyl)azo]-3-phenyl-2-thioxo-](/img/structure/B14707683.png)

